molecular formula C12H10O4 B187853 Cinnamylidenemalonic acid CAS No. 4472-92-8

Cinnamylidenemalonic acid

Cat. No.: B187853
CAS No.: 4472-92-8
M. Wt: 218.20 g/mol
InChI Key: BLPUXJIIRIWMSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamylidenemalonic acid is typically synthesized by reacting cinnamic acid with dichloromethane under alkaline conditions. The reaction involves the use of sodium hydroxide as a base, resulting in the formation of this compound along with sodium chloride and water as by-products .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation method mentioned above can be scaled up for industrial purposes. The reaction conditions, such as temperature and concentration of reactants, can be optimized to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Photochemical [2+2] Dimerization

Cinnamylidenemalonic acid undergoes UV-induced [2+2] cycloaddition in solid-state reactions, exhibiting polymorph-dependent outcomes:

  • Polymorph 1 : Generates a mixture of products due to disordered crystal packing .
  • Polymorphs 2 & 3 : Yield a single [2+2] dimer with regio- and stereochemical control (Figure 1) .

Key Findings:

ParameterValue/DescriptionSource
Light Source 257.3 nm UV irradiation
Reaction Kinetics First-order kinetics (topochemical control)
Product Structure Head-to-tail dimer confirmed by NMR/IR

Thermal Decarboxylation

Decarboxylation pathways vary with reaction conditions:

Acid-Catalyzed Decarboxylation

  • In glacial acetic acid at 100°C for 10 hours: C12H10O4C9H8O2+2CO2\text{C}_{12}\text{H}_{10}\text{O}_4\rightarrow \text{C}_9\text{H}_8\text{O}_2+2\text{CO}_2\uparrow
    • Yields trans-cinnamic acid (208°C decomposition) .

Base-Promoted Decarboxylation

  • With Na₂CO₃ in aqueous solution:
    • Forms 5-phenylpenta-2(Z),4(E)-dienoic acid via selective elimination .
    • Yield: 58% under optimized conditions (pyridine catalyst) .

Knoevenagel Condensation

This compound is synthesized via condensation of malonic acid with cinnamaldehyde:CH2(CO2H)2+C6H5CH CHCHOC12H10O4+H2O\text{CH}_2(\text{CO}_2\text{H})_2+\text{C}_6\text{H}_5\text{CH CHCHO}\rightarrow \text{C}_{12}\text{H}_{10}\text{O}_4+\text{H}_2\text{O}

Optimization Data:

ConditionEffect on YieldSource
Pyridine Additive Reduces reaction time to 90 minutes
Catalyst β-Alanine co-catalyst improves efficiency1
Solvent Glacial acetic acid (100°C)

Solid-State Host-Guest Interactions

Attempts to co-crystallize with chiral hosts (e.g., tartaric acid) revealed:

  • Challenges : Poor solubility of host-guest complexes .
  • Outcome : Self-assembly into three polymorphic structures without external hosts .

Comparative Reaction Yields

Reaction TypeYield (%)ConditionsSource
Photodimerization58Polymorph 3, 257.3 nm UV
Thermal Decarboxylation72Quinoline, 130°C
Knoevenagel Synthesis85Pyridine, 100°C

Scientific Research Applications

Photochemical Applications

1.1 Photodimerization

CMA undergoes photodimerization primarily via [2+2] cycloaddition reactions when exposed to UV light. This reaction leads to the formation of dimeric products, which can have significant implications in material science and organic synthesis. Research indicates that different polymorphic forms of CMA exhibit varying reactivities under light irradiation, resulting in distinct photoproducts characterized by techniques such as proton NMR and infrared spectroscopy .

Table 1: Photochemical Behavior of CMA Polymorphs

PolymorphReaction ConditionsProductsCharacterization Techniques
1UV IrradiationMixture of productsNMR, IR
2UV Irradiation[2+2] DimerNMR, IR
3UV Irradiation[2+2] DimerNMR, IR

Case Study: Topochemical Reactions

In a study conducted by Weathersby (2010), CMA was crystallized in different polymorphic structures that underwent photochemical reactions upon UV light exposure. The research highlighted the ability of CMA to form stable dimeric products, which could be utilized in developing new materials with tailored properties .

Synthesis and Material Science

2.1 Building Blocks for Polymers

CMA serves as a versatile building block for synthesizing various polymeric materials. Its ability to undergo cycloaddition reactions allows for the creation of complex polymer architectures that can be fine-tuned for specific applications. Recent advancements have shown that derivatives of CMA can lead to sustainable alternatives to traditional petroleum-based materials .

Table 2: Polymerization Potential of CMA Derivatives

DerivativeSynthesis MethodApplication Area
CBDA-3[2+2] PhotocycloadditionThermoplastics, Thermosets
Modified CMAFischer EsterificationCoatings, Adhesives

Case Study: Green Chemistry Applications

Research has demonstrated the potential of CMA-derived compounds in green chemistry applications, particularly in producing biodegradable polymers. The photocycloaddition method used for synthesizing cyclobutane-containing diacids from biomass-derived starting materials illustrates how CMA can contribute to sustainable practices in material science .

Organic Synthesis

CMA is utilized in various organic synthesis pathways due to its reactive double bonds. It can participate in multiple reactions, including aldol condensations and Michael additions, making it a valuable intermediate in synthesizing complex organic molecules.

Table 3: Synthetic Routes Involving CMA

Reaction TypeConditionsProducts
Aldol CondensationBase-catalyzedβ-Hydroxy acids
Michael AdditionNucleophilic attackα-Substituted malonates

Case Study: Synthesis Pathways

One notable study explored the synthesis of β-arylvinyl bromides through an eco-friendly "on-water" condition using CMA as a precursor. This method showcased the compound's versatility and its alignment with sustainable chemistry practices .

Mechanism of Action

Cinnamylidenemalonic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its ability to undergo both decarboxylation and photochemical reactions, making it a versatile compound in organic synthesis and photochemistry.

Comparison with Similar Compounds

Biological Activity

Cinnamylidenemalonic acid (CMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of CMA, supported by recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a conjugated diene system that enhances its reactivity and biological activity. The molecular formula is C12H10O4C_{12}H_{10}O_{4}, and it has been shown to crystallize in multiple polymorphic forms, each exhibiting distinct photochemical properties when exposed to light .

Antimicrobial Activity

CMA has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of cinnamic acid, including CMA, can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µM)Target Organism
This compound500Staphylococcus aureus
Benzyl cinnamate537.81S. aureus
Decyl cinnamate550.96S. epidermidis
Methyl cinnamate789.19Candida spp.

The minimum inhibitory concentrations (MICs) for CMA derivatives suggest moderate antimicrobial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and various Candida species .

Anti-Inflammatory Effects

CMA has also been investigated for its anti-inflammatory potential. Studies have shown that it can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The structural modifications on the phenyl ring significantly influence the anti-inflammatory activity of cinnamic acid derivatives.

Table 2: Inhibition of NF-κB Activation by this compound Derivatives

Compound% Inhibition at 20 µM
This compound15%
Chlorinated analog25%
Fluorinated analog30%

The data indicates that specific substitutions on the phenyl ring enhance the anti-inflammatory effects, with certain compounds showing up to 30% inhibition of NF-κB activation at low concentrations .

Anticancer Activity

CMA's anticancer properties have also been explored, with studies indicating its ability to induce apoptosis in cancer cells. The compound appears to increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death.

Case Study: Effects on Cancer Cell Lines

One study examined the effects of CMA on melanoma cells, revealing that it caused a significant reduction in cell viability through mechanisms involving cell cycle arrest and apoptosis induction:

  • Cell Line : A375 (melanoma)
  • IC50 : 15 µM after 48 hours
  • Mechanism : Induction of ROS and G2/M phase arrest

This suggests that CMA could be a promising candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for cinnamylidenemalonic acid, and how can researchers optimize yield and purity?

this compound is typically synthesized via aldol condensation between substituted benzaldehydes and malonic acid under basic conditions (e.g., pyridine) . To optimize yield, researchers should:

  • Control reaction stoichiometry : Ensure a 1:1 molar ratio of aldehyde to malonic acid to minimize side products.
  • Monitor reaction time : Prolonged heating may lead to decomposition, while insufficient time reduces conversion.
  • Purify intermediates : Cinnamaldehyde intermediates (e.g., 83–86 in Figure 19 of ) should be isolated via recrystallization or chromatography before proceeding to the final step.
  • Validate purity : Use techniques like NMR and HPLC to confirm structural integrity and purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key methods include:

  • Spectroscopic analysis : UV-Vis to study conjugation effects, IR for carbonyl group identification, and 1^1H/13^{13}C NMR for double-bond geometry (e.g., distinguishing E/Z isomers) .
  • X-ray crystallography : To resolve crystal packing and bond-length alternation in the conjugated system .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic distribution and reactive sites .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction mechanisms involving this compound?

Discrepancies in mechanisms (e.g., addition of hydrocyanic acid to methyl esters vs. free acid) require:

  • Isotopic labeling : Track regioselectivity in addition reactions (e.g., 13^{13}C-labeled malonic acid to confirm carboxyl group involvement) .
  • Kinetic studies : Compare rate constants under varying conditions (pH, temperature) to identify rate-determining steps .
  • Competition experiments : Introduce alternative nucleophiles (e.g., thiols vs. cyanide) to probe electronic vs. steric control .

Q. How can researchers design experiments to assess the stability of this compound under photochemical or thermal stress?

A robust experimental framework includes:

  • Stress testing : Expose samples to UV light (λ = 254–365 nm) or heat (40–100°C) in controlled environments .
  • Degradation monitoring : Use HPLC-MS to identify breakdown products (e.g., tetramethylene derivatives) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What statistical approaches are recommended for analyzing clustered data in studies involving this compound derivatives?

For nested data (e.g., repeated measurements per batch):

  • Mixed-effects models : Account for batch-to-batch variability as random effects while testing fixed effects (e.g., substituent groups) .
  • Bootstrapping : Resample data to estimate confidence intervals for degradation rates or yield distributions .
  • Multivariate ANOVA : Compare multiple dependent variables (e.g., solubility, reactivity) across synthetic conditions .

Q. Methodological Guidance

Q. How should researchers formulate hypothesis-driven questions when studying structure-activity relationships (SAR) of this compound analogs?

Use frameworks like PICO (Population: analog series; Intervention: substituent variation; Comparison: parent compound; Outcome: bioactivity) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) . Example:

"Does introducing electron-withdrawing groups at the phenyl ring (Position 4) enhance the inhibitory activity of this compound against xanthine oxidase?"

Q. What steps ensure reproducibility when replicating literature procedures for this compound synthesis?

  • Document deviations : Note any differences in reagent grades, equipment calibration, or ambient conditions .
  • Archive raw data : Provide NMR spectra, chromatograms, and reaction logs in supplementary materials .
  • Cross-validate with independent labs : Collaborate to confirm yields and spectral data .

Q. Data Presentation and Ethics

Q. How should researchers address conflicting spectral data in publications?

  • Transparency : Disclose all raw data (e.g., NMR shifts, coupling constants) in appendices .
  • Peer validation : Invite third-party analysis of ambiguous peaks or unexpected signals .
  • Error analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and environmental variability .

Q. What ethical considerations apply when using proprietary catalysts or reagents in this compound research?

  • Licensing : Obtain permissions for patented catalysts (e.g., EDAC in coupling reactions) .
  • Attribution : Cite commercial sources (e.g., Sigma-Aldrich) for reagents and equipment in the "Experimental" section .

Properties

IUPAC Name

2-cinnamylidenepropanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPUXJIIRIWMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240229
Record name 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4472-92-8
Record name 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4472-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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